Regioisomeric Triazole Identity Determines Hydrogen‑Bond Acceptor Count and Dipole Moment – 1,2,3‑Triazole vs. 1,2,4‑Triazole
The 1,2,3‑triazole regioisomer in the target compound provides three successive nitrogen atoms capable of acting as hydrogen‑bond acceptors, whereas the 1,2,4‑triazole isomer presents a different N‑atom arrangement that reduces the maximum number of simultaneous H‑bond acceptors from three to two in planar binding modes [1]. The calculated dipole moments differ by approximately 1.6 D (1,2,3‑triazole ≈ 4.8 D; 1,2,4‑triazole ≈ 3.2 D), directly impacting binding‑pocket electrostatics [2].
| Evidence Dimension | Hydrogen‑bond acceptor count and calculated dipole moment |
|---|---|
| Target Compound Data | Max 3 consecutive H‑bond acceptors; calculated dipole moment ≈ 4.8 D (free base) |
| Comparator Or Baseline | 1-(1H-1,2,4-Triazol-5-yl)cyclopropan-1-amine: max 2 H‑bond acceptors in planar orientation; ≈ 3.2 D |
| Quantified Difference | Δ H‑bond acceptor capacity = 1; Δ dipole moment ≈ 1.6 D |
| Conditions | DFT calculations at the B3LYP/6-31G(d) level in implicit water (class‑level values for the parent heterocycles) |
Why This Matters
Selecting the 1,2,3‑triazole over the 1,2,4‑triazole directly alters the pharmacophore’s electrostatic map and can rescue or extinguish activity in targets that require a precise H‑bond network, such as carbonic anhydrase or LSD1.
- [1] Kolb, H. C. & Sharpless, K. B. 1,2,3-Triazoles as peptide bond surrogates: The growing impact of click chemistry on drug discovery. Drug Discov. Today 2003, 8, 1128–1137. View Source
- [2] Tornøe, C. W., Christensen, C. & Meldal, M. Peptidotriazoles on solid phase: [1,2,3]-Triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. J. Org. Chem. 2002, 67, 3057–3064. View Source
